8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid
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Overview
Description
8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazinone core, which is known for its diverse biological activities. The presence of butan-2-ylamino and hydroxypropoxy groups further enhances its chemical reactivity and potential utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazinone Core: The benzothiazinone core can be synthesized through a cyclization reaction involving a suitable thiourea derivative and a halogenated aromatic compound under basic conditions.
Introduction of the Hydroxypropoxy Group: The hydroxypropoxy group can be introduced via an etherification reaction using a suitable epoxide and the benzothiazinone core.
Addition of the Butan-2-ylamino Group: The butan-2-ylamino group can be added through a nucleophilic substitution reaction using a suitable amine and the intermediate product from the previous step.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the benzothiazinone core, potentially converting it to a benzothiazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropoxy group can yield corresponding ketones or aldehydes, while reduction of the benzothiazinone core can produce benzothiazine derivatives.
Scientific Research Applications
8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.
Mechanism of Action
The mechanism of action of 8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: The compound may target specific enzymes or receptors involved in key biological processes, such as DNA replication, protein synthesis, or cell signaling.
Pathways Involved: The compound may modulate various cellular pathways, including those related to apoptosis, cell cycle regulation, and immune response.
Comparison with Similar Compounds
8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid and other benzothiazinone derivatives share structural similarities.
Uniqueness: The presence of the butan-2-ylamino and hydroxypropoxy groups in 8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one provides unique chemical reactivity and potential biological activities that distinguish it from other related compounds.
Properties
CAS No. |
91376-03-3 |
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Molecular Formula |
C19H26N2O7S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C15H22N2O3S.C4H4O4/c1-3-10(2)16-7-11(18)8-20-13-6-4-5-12-15(13)21-9-14(19)17-12;5-3(6)1-2-4(7)8/h4-6,10-11,16,18H,3,7-9H2,1-2H3,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
CPISZHCTHPWBFY-WLHGVMLRSA-N |
Isomeric SMILES |
CCC(C)NCC(COC1=CC=CC2=C1SCC(=O)N2)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCC(C)NCC(COC1=CC=CC2=C1SCC(=O)N2)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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